Bisphenol A diglycidyl ether diacrylate is an organic compound characterized by its molecular formula and a molecular weight of 484.5 g/mol. This compound appears as a colorless to pale straw-colored viscous liquid and is recognized for its significant role in the formulation of epoxy resins, particularly in applications requiring photopolymerization processes. The structure of Bisphenol A diglycidyl ether diacrylate includes a central Bisphenol A core with two glycidyl ether groups and two acrylate end groups, which contribute to its reactivity and utility in various applications, especially in the creation of cross-linked polymer networks through light-induced curing processes .
BDDA acts as a reactive diluent in photopolymerization processes, a technique involving light-induced curing of resins. Its low viscosity and high reactivity make it ideal for creating photoresists in microfabrication []. Studies have explored BDDA in the development of high-resolution photoresists for various applications, including microfluidic devices and electronic components [].
BDDA possesses potential for various biomedical applications due to its ability to form strong and biocompatible materials. Research has investigated its use as:
BDDA's unique chemical structure allows for the creation of various functional materials with specific properties. Research explores its use in developing:
BDDA's presence in the environment raises concerns due to its potential endocrine-disrupting effects, similar to BPA. Research is ongoing to:
The primary reaction involving Bisphenol A diglycidyl ether diacrylate is its participation in photopolymerization. Under ultraviolet light, the acrylate groups undergo cross-linking, leading to the formation of a solid polymer network. The general reaction can be summarized as follows:
textBisphenol A diglycidyl ether diacrylate (liquid) + light + initiator → Bisphenol A diglycidyl ether diacrylate polymer (solid)
Additionally, this compound can react with acrylic acid to yield vinyl ester resins through the opening of the epoxide rings, generating unsaturated esters at each terminus of the molecule . Hydrolysis of the ether bonds can lead to the release of Bisphenol A, raising concerns regarding its potential endocrine-disrupting effects .
Bisphenol A diglycidyl ether diacrylate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptor gamma. It acts as an inhibitor of this receptor, which plays a critical role in lipid metabolism and adipogenesis. The compound has been shown to influence cellular processes such as gene expression and cell signaling pathways, potentially affecting adipocyte differentiation . Its biological effects raise concerns about its safety, particularly regarding endocrine disruption similar to that associated with Bisphenol A.
The synthesis of Bisphenol A diglycidyl ether diacrylate typically involves the reaction of Bisphenol A diglycidyl ether with acrylic acid. This process can be facilitated by various catalysts and conditions that promote the formation of the acrylate end groups while ensuring minimal byproduct formation. The synthesis pathway can be summarized as follows:
This method allows for the production of high-purity compounds suitable for various industrial and research applications .
Research on Bisphenol A diglycidyl ether diacrylate has focused on its interactions with biological systems, particularly regarding its effects on cellular metabolism and signaling pathways. Notably, studies have indicated that it can activate or inhibit peroxisome proliferator-activated receptor gamma, influencing adipogenesis and lipid metabolism . Further investigations are necessary to fully understand its pharmacokinetics and potential long-term effects on human health.
Several compounds share structural or functional similarities with Bisphenol A diglycidyl ether diacrylate. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Bisphenol A glycidyl ether | Epoxy resin without acrylate groups | Primarily used for thermosetting applications |
Epoxy acrylates | Varying structures based on different bisphenols | Functional diversity based on chemical modifications |
Bisphenol S | Alternative to Bisphenol A with lower endocrine activity | Considered safer for food contact materials |
Bisphenol A diglycidyl ether diacrylate stands out due to its unique combination of epoxy and acrylate functionalities, making it particularly valuable in photopolymerization processes and applications requiring rapid curing under light exposure .
Bisphenol A diglycidyl ether diacrylate is a complex organic compound with a molecular formula of C27H32O8 [1] [2]. This chemical compound has a molecular weight of 484.5 g/mol, which reflects its relatively large molecular structure containing multiple functional groups [2] [4]. The precise molecular weight has been determined through various analytical techniques and is consistently reported across chemical databases as 484.5 g/mol, though some sources report it with slight variations in decimal precision (484.55 g/mol) [1] [4].
The molecular formula indicates the presence of 27 carbon atoms, 32 hydrogen atoms, and 8 oxygen atoms, which together form the characteristic structure of this compound [2] [4]. The high oxygen content (8 atoms) is indicative of the multiple oxygen-containing functional groups present in the molecule, including hydroxyl groups, ether linkages, and ester functionalities that are part of the acrylate moieties [1] [2].
Property | Value |
---|---|
Molecular Formula | C27H32O8 |
Molecular Weight | 484.5 g/mol |
Heavy Atom Count | 35 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 14 |
Topological Polar Surface Area | 111.52 Ų |
The molecular characteristics of bisphenol A diglycidyl ether diacrylate contribute to its unique chemical properties and reactivity patterns, making it valuable for various applications in polymer chemistry [1] [4].
Bisphenol A diglycidyl ether diacrylate possesses a complex molecular architecture composed of three primary structural components: a central bisphenol A core, two glycidyl ether groups, and two terminal acrylate groups [1] . This unique combination of structural elements contributes to the compound's distinctive chemical properties and reactivity patterns [2] [4].
The overall structure can be described as a symmetrical molecule with the bisphenol A core serving as the central framework, to which the glycidyl ether groups are attached at both ends, and these in turn are connected to the terminal acrylate groups [1] . This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical reactions, particularly polymerization processes [2] [4].
The central structural component of bisphenol A diglycidyl ether diacrylate is the bisphenol A core, which consists of two phenol rings connected by a central carbon atom that bears two methyl groups [13] [22]. This central carbon atom, along with its two methyl groups, forms an isopropylidene bridge (C(CH3)2) that links the two phenol rings together [22] [25].
The chemical structure of the bisphenol A core can be represented as two phenol rings connected by the isopropylidene bridge, creating a characteristic "propane" structure that gives bisphenol A its name (bis-phenol, referring to the two phenol groups) [13] [22]. The full chemical name of bisphenol A is 4,4'-isopropylidenediphenol or 2,2-bis(4-hydroxyphenyl)propane, reflecting this structural arrangement [22] [25].
In bisphenol A diglycidyl ether diacrylate, the hydroxyl groups of the original bisphenol A structure have been replaced by the glycidyl ether groups, but the core structure remains intact [1] . This core provides rigidity and thermal stability to the overall molecule, contributing to the mechanical properties of polymers formed from this compound [13].
The bisphenol A core also contributes to the overall hydrophobicity of the molecule due to the presence of the aromatic rings and the isopropylidene bridge [13] [22]. This hydrophobic character influences the solubility and compatibility of bisphenol A diglycidyl ether diacrylate with various solvents and other chemical compounds [13].
The glycidyl ether groups in bisphenol A diglycidyl ether diacrylate serve as linking segments between the central bisphenol A core and the terminal acrylate groups [1] [15]. Each glycidyl ether group is derived from the reaction of an epoxide (specifically epichlorohydrin) with the hydroxyl groups of bisphenol A [15] [17].
In the structure of bisphenol A diglycidyl ether diacrylate, the glycidyl ether groups have undergone modification from their original epoxide form [15] [17]. The epoxide rings have been opened, resulting in a structure that contains secondary hydroxyl groups (-CH(OH)-) within the glycidyl ether linkage [1] [15]. This transformation occurs during the reaction with acrylic acid to form the acrylate end groups [15] [17].
The glycidyl ether groups contribute significantly to the flexibility of the molecule due to the presence of the ether linkages (-O-) and the hydroxyl groups [11] [15]. These functional groups can participate in hydrogen bonding interactions, which influence the physical properties and reactivity of the compound [11] [26].
The chemical structure of each glycidyl ether segment in bisphenol A diglycidyl ether diacrylate can be represented as -O-CH2-CH(OH)-CH2-, where one end is connected to the phenyl ring of the bisphenol A core and the other end is linked to the acrylate group [1] [15]. This arrangement creates a flexible spacer that allows for conformational mobility within the molecule [11] [26].
The acrylate terminal groups are key functional components of bisphenol A diglycidyl ether diacrylate, providing reactive sites for polymerization reactions [1] [12]. Each acrylate group consists of a vinyl group (CH2=CH-) connected to a carbonyl group (C=O), forming an α,β-unsaturated ester structure [12] [4].
The chemical structure of the acrylate group can be represented as CH2=CH-C(=O)-O-, where the oxygen atom is connected to the glycidyl ether segment of the molecule [1] [12]. This arrangement creates a highly reactive terminal group capable of undergoing addition polymerization reactions, particularly free radical polymerization [12] [4].
The presence of the carbon-carbon double bond (C=C) in the acrylate groups makes bisphenol A diglycidyl ether diacrylate particularly reactive toward polymerization initiators, such as photoinitiators or thermal initiators [12] [19]. When exposed to appropriate conditions, these double bonds can open and form new carbon-carbon single bonds with other monomers, leading to the formation of polymer chains [12] [19].
The acrylate groups also contribute to the overall polarity of the molecule due to the presence of the carbonyl groups, which can participate in dipole-dipole interactions and hydrogen bonding with other molecules [12] [4]. This polarity influences the solubility and compatibility of bisphenol A diglycidyl ether diacrylate with various solvents and other chemical compounds [4] [12].
Bisphenol A diglycidyl ether diacrylate exhibits interesting stereochemical properties due to the presence of chiral centers within its molecular structure [1] [14]. Specifically, the compound contains two chiral centers, which are located at the carbon atoms bearing the hydroxyl groups in the glycidyl ether segments [14] [24]. These chiral centers arise from the opening of the epoxide rings during the synthesis process, resulting in secondary hydroxyl groups attached to carbon atoms with four different substituents [14] [24].
The presence of two chiral centers theoretically allows for the existence of four stereoisomers (2² = 4), including two pairs of enantiomers [14] [24]. However, in commercial preparations of bisphenol A diglycidyl ether diacrylate, these stereoisomers are typically present as a mixture rather than as isolated pure compounds [14] [24]. This stereochemical complexity contributes to the diverse properties observed in polymers derived from this compound [14] [16].
From a conformational perspective, bisphenol A diglycidyl ether diacrylate possesses significant flexibility due to the presence of multiple rotatable bonds within its structure [1] [4]. The molecule contains approximately 14 rotatable bonds, allowing it to adopt various conformations in solution and during polymerization processes [4] [14]. This conformational flexibility is particularly evident in the glycidyl ether segments and the connections to the acrylate groups [14] [16].
The bisphenol A core, with its rigid aromatic rings and isopropylidene bridge, provides a relatively stable central framework around which the more flexible glycidyl ether and acrylate segments can rotate [14] [24]. This combination of rigid and flexible components influences the overall shape and reactivity of the molecule in various chemical environments [14] [16].
Computational studies and molecular modeling have revealed that bisphenol A diglycidyl ether diacrylate can adopt multiple low-energy conformations, with the exact conformation depending on factors such as solvent interactions, temperature, and the presence of other reactive species [14] [16]. These conformational variations can influence the polymerization behavior and the properties of the resulting polymeric materials [14] [16].
The molecular structure of bisphenol A diglycidyl ether diacrylate directly influences its physical, chemical, and mechanical properties, establishing clear structure-property relationships that are crucial for understanding its behavior in various applications [1] [4]. These relationships span from fundamental physical properties to complex polymerization behaviors and material characteristics [4] .
One of the primary structure-property relationships involves the compound's reactivity, which is largely determined by the presence of the terminal acrylate groups [1] [12]. The α,β-unsaturated ester structure of these groups provides sites for free radical polymerization, allowing the molecule to undergo rapid crosslinking reactions when exposed to appropriate initiators [12] [19]. This reactivity is essential for applications in photopolymerization processes, where rapid curing is desired [12] [19].
The presence of the bisphenol A core contributes significantly to the thermal and mechanical properties of polymers derived from this compound [13]. The rigid aromatic rings and the isopropylidene bridge provide thermal stability and mechanical strength to the resulting materials [13]. This structural feature is particularly important in applications requiring heat resistance and dimensional stability [13].
The glycidyl ether segments, with their hydroxyl groups and ether linkages, influence the compound's compatibility with other materials and its adhesion properties [11] [15]. These functional groups can participate in hydrogen bonding interactions, enhancing adhesion to various substrates and improving compatibility with other polymer systems [11] [15]. This characteristic is valuable in applications such as coatings and adhesives [11] [15].
Structural Feature | Property Influence | Application Relevance |
---|---|---|
Bisphenol A Core | Thermal stability, Mechanical rigidity | Heat-resistant materials, Structural components |
Glycidyl Ether Groups | Flexibility, Adhesion, Compatibility | Coatings, Adhesives, Polymer blends |
Acrylate Terminal Groups | Reactivity, Crosslinking ability | Photopolymerization, Rapid curing systems |
Overall Molecular Structure | Viscosity, Solubility, Processing characteristics | Manufacturing processes, Formulation development |
The overall molecular weight and structure of bisphenol A diglycidyl ether diacrylate also influence its physical state and processing characteristics [1] [4]. With a molecular weight of 484.5 g/mol, the compound exists as a viscous liquid at room temperature, facilitating its use in various formulations and processing methods [1] [4]. The presence of multiple functional groups contributes to a relatively high polarity, as evidenced by its topological polar surface area of 111.52 Ų [4] .
The stereochemistry of bisphenol A diglycidyl ether diacrylate, particularly the configuration at the chiral centers, can influence the three-dimensional structure of the resulting polymer networks [14] [24]. This stereochemical aspect affects properties such as crystallinity, glass transition temperature, and mechanical behavior of the cured materials [14] [24]. Research has shown that the stereochemical configuration can contribute to the miscibility of the compound with other polymers and influence the morphology of the resulting blends [14] [24].
Irritant